molecular formula C9H13NO B1290352 6-(tert-Butyl)pyridin-3-ol CAS No. 68692-50-2

6-(tert-Butyl)pyridin-3-ol

Cat. No. B1290352
CAS RN: 68692-50-2
M. Wt: 151.21 g/mol
InChI Key: CARZUVRDJVVQOG-UHFFFAOYSA-N
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Description

The compound 6-(tert-Butyl)pyridin-3-ol is a pyridine derivative that is of interest due to its potential applications in various chemical reactions and as a ligand in coordination chemistry. The tert-butyl group attached to the pyridine ring is known to impart steric bulk, which can influence the reactivity and binding properties of the molecule.

Synthesis Analysis

The synthesis of pyridine derivatives with tert-butyl groups has been explored in several studies. For instance, a transition-metal-free method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group at the 4-position has been developed, which involves the regioselective addition of tert-butyl magnesium reagents to pyridine precursors followed by microwave-assisted aromatization . Additionally, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate and other reagents has been reported, leading to Schiff base compounds characterized by spectroscopic methods and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of pyridine derivatives with tert-butyl substituents has been characterized using various techniques. X-ray diffraction studies have been used to confirm the structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, which exhibits intermolecular hydrogen bonds . Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is stabilized by intramolecular hydrogen bonds, as determined by X-ray crystallographic analysis .

Chemical Reactions Analysis

The presence of the tert-butyl group in pyridine derivatives can influence their reactivity in chemical reactions. For example, the synthesis of iron(II) complexes of pyridine derivatives with tert-butyl substituents has been reported, where the structures exhibit intermolecular hydrogen bonding and display high-spin states at room temperature . The coordination properties of new 2,6-bis(N-tert-butylacetamide)pyridine ligands with lanthanides have also been studied, showing that these ligands can chelate in a tridentate fashion .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(tert-Butyl)pyridin-3-ol derivatives are influenced by the presence of the tert-butyl group and other substituents. The steric bulk provided by the tert-butyl group can affect the solubility, boiling point, and melting point of the compound. Additionally, the electronic properties of the pyridine ring can be altered, which may affect its acidity, basicity, and potential for forming hydrogen bonds or participating in coordination chemistry .

Scientific Research Applications

  • Application Summary : “6-(tert-Butyl)pyridin-3-ol” is a chemical compound with the molecular formula C9H13NO . It is used in the synthesis of other compounds, although specific applications are not detailed in the sources I found.
  • Methods of Application : The exact methods of application or experimental procedures for this compound are not specified in the available sources. It’s typically stored at temperatures between 2-8°C .

Another compound, tert-Butyl thiol, has been used in conjunction with pyridine ligands to construct silver (I)–thiolate clusters . This process involves elusive self-assembly processes and remains a long-standing challenge . The construction of these clusters is influenced by the pyridine ligands .

    • Application Summary : “6-(tert-Butyl)pyridin-3-ol” is used in the synthesis of other compounds . It’s typically stored at temperatures between 2-8°C .
    • Methods of Application : The exact methods of application or experimental procedures for this compound are not specified in the available sources .
    • Results or Outcomes : The outcomes of using this compound in scientific research are not detailed in the available sources .
    • Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Methods of Application : The exact methods of application or experimental procedures for this compound are not specified in the available sources .
    • Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
    • Application Summary : “6-(tert-Butyl)pyridin-3-ol” is used in the synthesis of other compounds . It’s typically stored at temperatures between 2-8°C .
    • Methods of Application : The exact methods of application or experimental procedures for this compound are not specified in the available sources .
    • Results or Outcomes : The outcomes of using this compound in scientific research are not detailed in the available sources .
    • Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Methods of Application : The exact methods of application or experimental procedures for this compound are not specified in the available sources .
    • Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Safety And Hazards

The safety information for 6-(tert-Butyl)pyridin-3-ol indicates that it is harmful if swallowed . The hazard statements include H302, and the precautionary statements include P264, P270, P301+P312, and P330 .

properties

IUPAC Name

6-tert-butylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)8-5-4-7(11)6-10-8/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARZUVRDJVVQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-Butyl)pyridin-3-ol

CAS RN

68692-50-2
Record name 6-tert-butylpyridin-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(1,1-dimethylethyl)-5-[(phenylmethyl)oxy]pyridine, (5.3 g) in ethanol (150 ml) was added 20% Pd(OH)2 (12.3 g) at 25-30 C. The above mixture was purged with hydrogen for 3 h until it had gone to completion by tlc. The reaction mixture was filtered through celite and the filtrate concentrated in vacuo and purified to give the title compound, 3.9 g
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
catalyst
Reaction Step One

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